3-CHLOROCINNAMALDEHYDE
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Overview
Description
3-CHLOROCINNAMALDEHYDE is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propenal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLOROCINNAMALDEHYDE typically involves the reaction of 3-chlorobenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate β-hydroxy aldehyde, which subsequently undergoes dehydration to yield the desired propenal compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-CHLOROCINNAMALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(3-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield 3-(3-chlorophenyl)-2-propenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)propanoic acid
Reduction: 3-(3-Chlorophenyl)-2-propenol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-CHLOROCINNAMALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CHLOROCINNAMALDEHYDE involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is due to the presence of the electrophilic aldehyde group, which can undergo nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group but different functional groups.
Carbonyl cyanide m-chlorophenyl hydrazone: Another compound with a chlorophenyl group, used as an uncoupler of oxidative phosphorylation.
Properties
Molecular Formula |
C9H7ClO |
---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
3-(3-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H |
InChI Key |
GTQLBYROWRZDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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